N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a phenylamino group, and a chlorophenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Sodium borohydride is commonly used to reduce specific functional groups without affecting others.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-chloroacetamide: Shares a similar core structure but with different substituents.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a phenylamino group, used in different applications.
Uniqueness
N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-17-7-8-18-14-19(15-27-21-5-3-2-4-6-21)25(31)29(23(18)13-17)16-24(30)28-22-11-9-20(26)10-12-22/h2-14,27H,15-16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKUBYSRIUKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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